molecular formula C17H17N3O2S B2603633 (2Z)-2-(4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)-3-(morpholin-4-yl)-3-oxopropanenitrile CAS No. 1164464-79-2

(2Z)-2-(4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)-3-(morpholin-4-yl)-3-oxopropanenitrile

Cat. No.: B2603633
CAS No.: 1164464-79-2
M. Wt: 327.4
InChI Key: ROYDWHPONYEFOD-ICFOKQHNSA-N
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Description

(2Z)-2-(4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)-3-(morpholin-4-yl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C17H17N3O2S and its molecular weight is 327.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

  • (2Z)-2-(4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)-3-(morpholin-4-yl)-3-oxopropanenitrile is involved in the synthesis of various complex organic compounds. For example, it participates in domino reactions for creating N4-(5-aryl-1,3-oxathiol-2-yliden)-2-phenylquinazolin-4-amines and thiazolyl morpholine derivatives (Fathalla, Pazdera, & Marek, 2002). Similarly, one-pot domino synthesis techniques use this compound for generating heteroaryl-phenylquinazolines with oxathiol-ylidene amine and thiazole groups (Fathalla, Marek, & Pazdera, 2008).

Reactivity and QSAR Analysis

  • The compound has been subject to QSAR (Quantitative Structure-Activity Relationship) analysis to study its potential as an antioxidant. Derivatives of this compound showed correlation between antioxidant activity and various molecular descriptors, suggesting potential for design of new antioxidants (Drapak et al., 2019).

Molecular Structure Studies

  • In-depth studies of its molecular structure have been conducted. For instance, its role in the formation of various heterocyclic derivatives, like thiophene and 1,3-oxathiole, has been explored (Dawood, Farag, & Abdel‐Aziz, 2007).

Application in Drug Synthesis

  • It's used in the synthesis of compounds with potential antimicrobial activity. This includes the creation of triazole derivatives containing morpholine moiety, which have been evaluated for their antimicrobial properties (Sahin et al., 2012). Moreover, its derivatives have been studied for their activity against HIV-1 reverse transcriptase (Meleddu et al., 2016).

Photochemical Studies

  • Research has been conducted on its utility in the synthesis of hybrid dyes, focusing on their photophysical properties and potential applications in various fields like luminescence (Shreykar, Jadhav, & Sekar, 2017).

Catalysis and Reaction Studies

  • Studies have also examined its role in catalyzed reactions, particularly in the synthesis of cyclic S,N-acetals of α-oxo ketene (Bogdanowicz-Szwed, Kozicka, & Lipowska, 1989). Additionally, its reactivity with various electrophiles and nucleophiles has been a subject of study (Fathalla, Pazdera, & Čajan, 2002).

Corrosion Inhibition

  • There's research exploring its derivatives as corrosion inhibitors, demonstrating its potential in materials science, especially in protecting metal surfaces in acidic environments (El-Lateef et al., 2021).

Properties

IUPAC Name

(2Z)-2-(4-methyl-3-phenyl-1,3-thiazol-2-ylidene)-3-morpholin-4-yl-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-13-12-23-17(20(13)14-5-3-2-4-6-14)15(11-18)16(21)19-7-9-22-10-8-19/h2-6,12H,7-10H2,1H3/b17-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYDWHPONYEFOD-ICFOKQHNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C(C#N)C(=O)N2CCOCC2)N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CS/C(=C(/C#N)\C(=O)N2CCOCC2)/N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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